Cas no 621-23-8 (1,3,5-Trimethoxybenzene)
1,3,5-Trimethoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,3,5-Trimethoxybenzene
- O,O,O-1,3,5-trimethylresorcinol
- Phloroglucinol trimethyl ether
- 1,3,5-trimethyoxy benzene
- 1,3,5-trimethoxyarene
- 1,3,5-Trimethoxybenz
- 1,3,5-trimethoxy-benzen
- 1,3,5-trimethoxy-benzene
- 2,4,6-Trimethoxybenzene
- 2,4,6-trimethoxyiodobenzene
- 3,5-DIMETHOXYANISOLE
- 5-TriMethoxybenzene
- Benzene,1,3,5-trimethoxy
- sym-Trimethoxybenzene
- tri-O-methylphloroglucinol
- TRISMETHOXYBENZENE
- Benzene, 1,3,5-trimethoxy-
- 1,3,5-Trimethyoxybenzene
- 1,3,5-Trimethoxy benzene
- 00VJI3VG3D
- LKUDPHPHKOZXCD-UHFFFAOYSA-N
- DSSTox_RID_81259
- DSSTox_CID_25963
- DSSTox_GSID_45963
- 1,5-Trimethoxybenzene
- PubChem16522
- Spectrum_001404
- 1,5-Trimethyoxybenzene
- 1,
-
- MDL: MFCD00008385
- Inchi: 1S/C9H12O3/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H,1-3H3
- InChI Key: LKUDPHPHKOZXCD-UHFFFAOYSA-N
- SMILES: COC1C=C(OC)C=C(OC)C=1
- BRN: 1307993
Computed Properties
- Exact Mass: 168.07900
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 91.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 27.7
Experimental Properties
- Color/Form: White crystals.
- Density: 1.126g/cm
- Melting Point: 50-53 °C (lit.)
- Boiling Point: 255 °C(lit.)
- Flash Point: Fahrenheit: 186.8 ° f < br / > Celsius: 86 ° C < br / >
- Refractive Index: 1,533
- Solubility: methanol: 0.1 g/mL, clear, colorless
- Water Partition Coefficient: Insoluble
- PSA: 27.69000
- LogP: 1.71240
- Solubility: Insoluble in water.
1,3,5-Trimethoxybenzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:1325
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S24/25
- RTECS:DC2810000
-
Hazardous Material Identification:
- HazardClass:4.1
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
- Safety Term:4.1
- Packing Group:III
- Risk Phrases:R22
- Packing Group:III
- Hazard Level:4.1
1,3,5-Trimethoxybenzene Customs Data
- HS CODE:29093090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,3,5-Trimethoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819186-250g |
1,3,5-Trimethoxybenzene |
621-23-8 | 98% | 250g |
1,079.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 138827-10G |
1,3,5-Trimethoxybenzene |
621-23-8 | 99% | 10g |
¥338.16 | 2023-12-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 138827-50G |
1,3,5-Trimethoxybenzene |
621-23-8 | 99% | 50g |
¥1633.29 | 2023-12-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 138827-250G |
1,3,5-Trimethoxybenzene |
621-23-8 | 99% | 250g |
¥4036.46 | 2023-12-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900724-10G |
1,3,5-Trimethoxybenzene |
621-23-8 | 98% | 10G |
¥130.09 | 2022-02-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900724-50G |
1,3,5-Trimethoxybenzene |
621-23-8 | 98% | 50g |
¥570.53 | 2023-09-06 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 74599-1G |
1,3,5-Trimethoxybenzene |
621-23-8 | 1g |
¥2495.28 | 2024-12-25 | ||
| Fluorochem | 215186-10g |
1,3,5-Trimethoxybenzene |
621-23-8 | 95% | 10g |
£10.00 | 2022-03-01 | |
| Fluorochem | 215186-50g |
1,3,5-Trimethoxybenzene |
621-23-8 | 95% | 50g |
£19.00 | 2022-03-01 | |
| Fluorochem | 215186-100g |
1,3,5-Trimethoxybenzene |
621-23-8 | 95% | 100g |
£32.00 | 2022-03-01 |
1,3,5-Trimethoxybenzene Suppliers
1,3,5-Trimethoxybenzene Related Literature
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G. R. Ramage,J. L. Simonsen,W. J. I. Stowe J. Chem. Soc. 1939 89
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2. 615. Some chlorinated derivatives of phloroglucinolG. Lloyd,W. B. Whalley J. Chem. Soc. 1956 3209
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Inder Pal Singh,Jasmeen Sidana,Sandip B. Bharate,William J. Foley Nat. Prod. Rep. 2010 27 393
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Stephanie S. Lau,Ryan P. Dias,Kayla R. Martin-Culet,Nicholas A. Race,Marella H. Schammel,Keith P. Reber,A. Lynn Roberts,John D. Sivey Environ. Sci.: Water Res. Technol. 2018 4 926
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5. CCIV.—The constitution of phenolphthalein. Part I. Preparation of some compounds of the phthalein typeHakon Lund J. Chem. Soc. 1928 1569
Additional information on 1,3,5-Trimethoxybenzene
Professional Introduction to 1,3,5-Trimethoxybenzene (CAS No: 621-23-8)
1,3,5-Trimethoxybenzene, also known by its systematic name m-xylene dimethyl ether, is a significant aromatic compound that has garnered considerable attention in the field of organic chemistry and pharmaceutical research. This compound, with the chemical formula C₈H₁₀O₃, belongs to the class of methoxy-substituted benzenes, which are widely studied for their diverse applications in synthesis and biological activities. The unique structural features of 1,3,5-Trimethoxybenzene, characterized by three methoxy groups (-OCH₃) attached to a benzene ring at the 1, 3, and 5 positions, contribute to its remarkable chemical reactivity and functional versatility.
The CAS No: 621-23-8 is a unique identifier that distinguishes this compound in scientific literature and industrial applications. Its molecular structure allows for various derivatization reactions, making it a valuable intermediate in the synthesis of more complex molecules. In recent years, researchers have been exploring the potential of 1,3,5-Trimethoxybenzene in pharmaceutical development, particularly in the design of novel therapeutic agents.
One of the most compelling aspects of 1,3,5-Trimethoxybenzene is its role as a precursor in the synthesis of biologically active compounds. For instance, studies have demonstrated its utility in producing derivatives that exhibit antimicrobial and anti-inflammatory properties. The methoxy groups on the benzene ring can be selectively modified or removed to generate compounds with tailored pharmacological profiles. This flexibility has made 1,3,5-Trimethoxybenzene a subject of intense interest among medicinal chemists.
Recent advancements in computational chemistry have further enhanced the understanding of 1,3,5-Trimethoxybenzene's reactivity and interactions. Molecular modeling studies have revealed that this compound can form stable complexes with various biomolecules, including enzymes and receptors. Such interactions are crucial for designing drugs that target specific biological pathways. The ability to predict these interactions with high accuracy has opened new avenues for drug discovery and development.
The pharmaceutical industry has also been exploring the potential of 1,3,5-Trimethoxybenzene in the development of agrochemicals. Its derivatives have shown promise as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants. These findings highlight the broad applicability of 1,3,5-Trimethoxybenzene beyond traditional pharmaceuticals.
In addition to its synthetic value, 1,3,5-Trimethoxybenzene has been studied for its environmental impact. Research indicates that certain derivatives can degrade under specific conditions, suggesting potential uses in green chemistry initiatives. Efforts are ongoing to develop environmentally friendly synthetic routes that minimize waste and reduce energy consumption.
The chemical reactivity of 1,3,5-Trimethoxybenzene is further underscored by its participation in various organic reactions. For example, it can undergo electrophilic aromatic substitution reactions to introduce additional functional groups onto the benzene ring. These reactions are fundamental in organic synthesis and have been leveraged to create a wide array of substituted benzenes with diverse applications.
One notable application of 1,3,5-Trimethoxybenzene is in the production of liquid crystals. Its rigid aromatic structure and symmetric arrangement make it an ideal candidate for forming ordered molecular assemblies. These assemblies are critical components in display technologies such as LCDs (liquid crystal displays) and OLEDs (organic light-emitting diodes). The ability to fine-tune the properties of these materials through chemical modification has driven innovation in electronic devices.
The role of 1,3,5-Trimethoxybenzene in material science extends beyond liquid crystals. Researchers have explored its use as a monomer or crosslinking agent in polymer synthesis. The incorporation of methoxy groups into polymer backbones can enhance material properties such as flexibility and thermal stability. These modifications have led to the development of advanced materials with applications ranging from coatings to aerospace components.
In conclusion,1,3,5-Trimethoxybenzene (CAS No: 621-23-8) is a multifaceted compound with significant implications across multiple scientific disciplines. Its versatility as a synthetic intermediate and its potential applications in pharmaceuticals، agrochemicals، environmental science، and material science underscore its importance in modern chemistry research。 The continued exploration of this compound promises to yield further insights into its capabilities and expand its utility in various industrial и scientific contexts。
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